molecular formula C7H15NO2 B13605582 Methyl 3-(aminomethyl)pentanoate

Methyl 3-(aminomethyl)pentanoate

Cat. No.: B13605582
M. Wt: 145.20 g/mol
InChI Key: YEYKNKBUYDZIIE-UHFFFAOYSA-N
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Description

Methyl 3-(aminomethyl)pentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a 3-(aminomethyl)pentanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(aminomethyl)pentanoate can be synthesized through several methods. One common approach involves the esterification of 3-(aminomethyl)pentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(aminomethyl)pentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-(aminomethyl)pentanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 3-(aminomethyl)pentanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(aminomethyl)butanoate
  • Methyl 3-(aminomethyl)hexanoate
  • Ethyl 3-(aminomethyl)pentanoate

Uniqueness

Methyl 3-(aminomethyl)pentanoate is unique due to its specific ester and amine functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications across different fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

methyl 3-(aminomethyl)pentanoate

InChI

InChI=1S/C7H15NO2/c1-3-6(5-8)4-7(9)10-2/h6H,3-5,8H2,1-2H3

InChI Key

YEYKNKBUYDZIIE-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(=O)OC)CN

Origin of Product

United States

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